5-Hydroxy-6-methylquinolin-2(1H)-one 5-Hydroxy-6-methylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 141695-96-7
VCID: VC8238778
InChI: InChI=1S/C10H9NO2/c1-6-2-4-8-7(10(6)13)3-5-9(12)11-8/h2-5,13H,1H3,(H,11,12)
SMILES: CC1=C(C2=C(C=C1)NC(=O)C=C2)O
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

5-Hydroxy-6-methylquinolin-2(1H)-one

CAS No.: 141695-96-7

Cat. No.: VC8238778

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-6-methylquinolin-2(1H)-one - 141695-96-7

Specification

CAS No. 141695-96-7
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 5-hydroxy-6-methyl-1H-quinolin-2-one
Standard InChI InChI=1S/C10H9NO2/c1-6-2-4-8-7(10(6)13)3-5-9(12)11-8/h2-5,13H,1H3,(H,11,12)
Standard InChI Key JLLKTPPRCGMOKG-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)NC(=O)C=C2)O
Canonical SMILES CC1=C(C2=C(C=C1)NC(=O)C=C2)O

Introduction

Chemical and Structural Properties

5-Hydroxy-6-methylquinolin-2(1H)-one (CAS: 141695-96-7) possesses the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol. Its IUPAC name, 5-hydroxy-6-methyl-1H-quinolin-2-one, reflects the substitution pattern on the quinoline backbone. Key physicochemical parameters include a polar surface area (PSA) of 53.09 Ų and a logP value of 1.54, indicating moderate hydrophobicity. The compound’s exact mass is 175.0633 g/mol, and its structure features a keto group at position 2, a hydroxyl group at position 5, and a methyl group at position 6 (Figure 1).

Table 1: Physicochemical Properties of 5-Hydroxy-6-methylquinolin-2(1H)-one

PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
Exact Mass175.0633 g/mol
Polar Surface Area53.09 Ų
LogP1.54
CAS Number141695-96-7

The hydroxyl group at position 5 facilitates hydrogen bonding with biological targets, while the methyl group at position 6 influences steric interactions and metabolic stability.

Synthesis Methodologies

The synthesis of 5-hydroxy-6-methylquinolin-2(1H)-one typically involves a two-step process starting from 4-tert-butoxyaniline and trans-β-arylmethyl acrylate. In the first step, amide formation occurs between the aniline derivative and acrylate under mild conditions. The second step involves acid-catalyzed cyclization, where anhydrous aluminum trichloride (AlCl₃) is employed as a catalyst to facilitate ring closure. While this method achieves moderate yields, the use of AlCl₃ raises environmental concerns due to challenges in waste management. Alternative catalytic systems, such as ionic liquids or green solvents, remain underexplored but could enhance sustainability.

Biological Activities

Phosphodiesterase Inhibition

Although direct evidence for 5-hydroxy-6-methylquinolin-2(1H)-one’s PDE3 inhibitory activity is limited, structurally related quinolinones, such as 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, have shown potent inotropic effects in cardiac tissue . These compounds augment cAMP levels by inhibiting PDE3, leading to increased cardiac contractility . While the methyl and hydroxyl substituent positions differ, this suggests a broader pharmacophoric potential for quinolinones in cardiovascular therapeutics .

Chemical Reactivity and Derivatives

The hydroxyl group at position 5 allows for site-specific modifications, enabling the synthesis of derivatives with enhanced bioavailability or target selectivity. For example, methylation using dimethyl sulfate (DMS) in the presence of potassium hydroxide yields 5-methoxy-6-methylquinolin-2(1H)-one, a derivative with altered pharmacokinetic properties. Similarly, acylation or sulfonation reactions could further diversify the compound’s chemical space for structure-activity relationship (SAR) studies.

Future Directions and Applications

The compound’s versatility in chemical modification positions it as a promising scaffold for drug discovery. Future research should prioritize:

  • Optimization of synthesis routes to eliminate hazardous catalysts like AlCl₃.

  • In-depth mechanistic studies to elucidate its anticancer and PDE inhibitory pathways.

  • Preclinical evaluation of pharmacokinetics and safety in animal models.

Collaborative efforts between synthetic chemists and pharmacologists will be essential to translate this compound’s potential into therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator